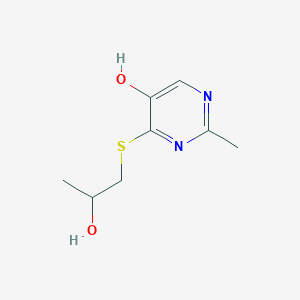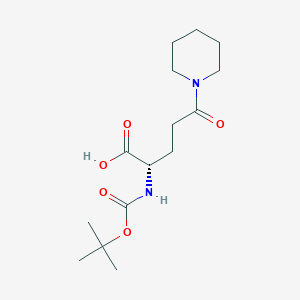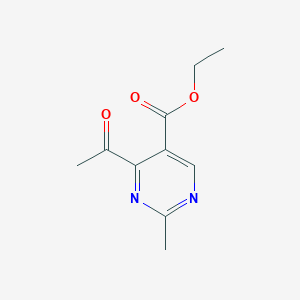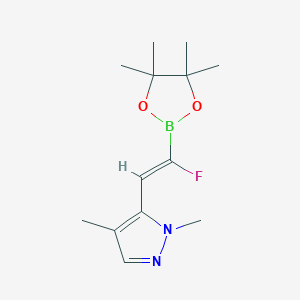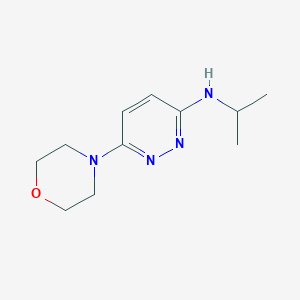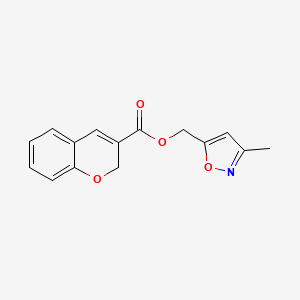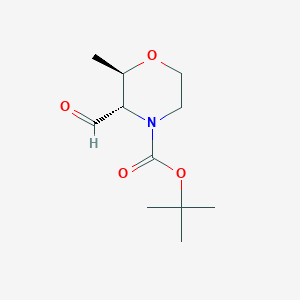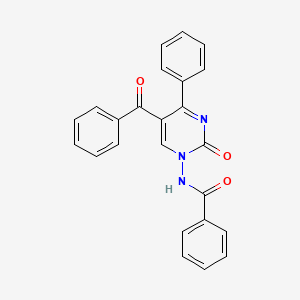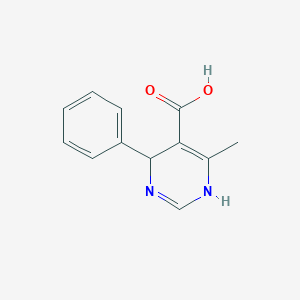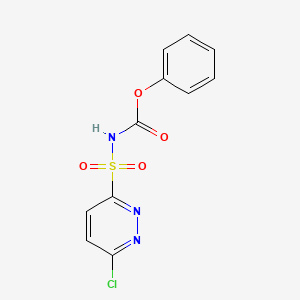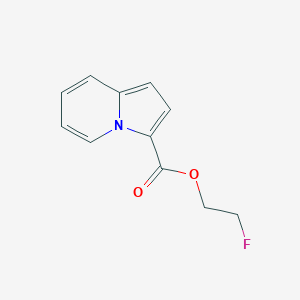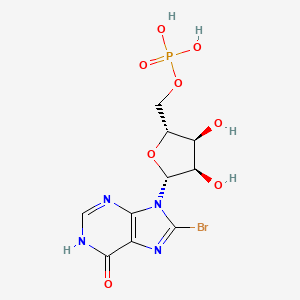![molecular formula C14H16N4O2 B12927698 N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide CAS No. 823795-57-9](/img/structure/B12927698.png)
N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group, a hydroxyphenyl group, and an acetamide group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a hydroxy-substituted benzene derivative reacts with the pyrimidine ring.
Dimethylation: The dimethylamino group is introduced through a methylation reaction using dimethyl sulfate or a similar methylating agent.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, potassium carbonate, and various alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
- N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group, hydroxyphenyl group, and acetamide group on a pyrimidine ring is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
属性
CAS 编号 |
823795-57-9 |
|---|---|
分子式 |
C14H16N4O2 |
分子量 |
272.30 g/mol |
IUPAC 名称 |
N-[4-(dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C14H16N4O2/c1-9(19)16-11-8-15-13(17-14(11)18(2)3)10-6-4-5-7-12(10)20/h4-8,20H,1-3H3,(H,16,19) |
InChI 键 |
XHUADIUTTXHTCD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CN=C(N=C1N(C)C)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


